Cas no 87299-63-6 (Methyl 5-sulfamoylfuran-2-carboxylate)

Methyl 5-sulfamoylfuran-2-carboxylate is a sulfamoyl-substituted furan derivative with applications in pharmaceutical and agrochemical research. Its structure combines a furan ring with a sulfamoyl group and a methyl ester moiety, offering versatility as an intermediate in organic synthesis. The sulfamoyl group enhances reactivity, making it useful for constructing biologically active compounds, particularly in medicinal chemistry for drug discovery. The methyl ester functionality provides a convenient handle for further derivatization. This compound is valued for its stability under standard conditions and its role in facilitating the synthesis of complex molecules. It is typically handled under controlled conditions to ensure purity and optimal performance in synthetic applications.
Methyl 5-sulfamoylfuran-2-carboxylate structure
87299-63-6 structure
Product Name:Methyl 5-sulfamoylfuran-2-carboxylate
CAS No:87299-63-6
MF:C6H7NO5S
MW:205.188480615616
MDL:MFCD02320400
CID:4718052
PubChem ID:3146896
Update Time:2025-06-25

Methyl 5-sulfamoylfuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-sulfamoylfuran-2-carboxylate
    • methyl 5-(aminosulfonyl)-2-furoate
    • 5-Sulfamoyl-furan-2-carboxylic acid methyl ester
    • BAS 03375138
    • Oprea1_544718
    • Oprea1_113504
    • MLS000553781
    • HMS1673F14
    • HMS2556E18
    • 5-Methoxycarbonylfuran-2-sulfonamide
    • SMR000172225
    • ST50017077
    • Methyl 5-sulfamoylfuran-2-carboxylate
    • MDL: MFCD02320400
    • Inchi: 1S/C6H7NO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
    • InChI Key: UFSFEYMVAQRARY-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C(=O)OC)O1)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 293
  • XLogP3: -0.3
  • Topological Polar Surface Area: 108

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Additional information on Methyl 5-sulfamoylfuran-2-carboxylate

Recent Advances in the Application of Methyl 5-sulfamoylfuran-2-carboxylate (CAS: 87299-63-6) in Chemical Biology and Pharmaceutical Research

Methyl 5-sulfamoylfuran-2-carboxylate (CAS: 87299-63-6) is a sulfonamide-containing furan derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by a furan ring substituted with a sulfamoyl group at the 5-position and a methyl ester at the 2-position, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in the development of enzyme inhibitors, antimicrobial agents, and anticancer compounds, highlighting its significance in drug discovery and development.

One of the key areas of research involving Methyl 5-sulfamoylfuran-2-carboxylate is its application in the design of carbonic anhydrase (CA) inhibitors. The sulfamoyl moiety in this compound is known to interact strongly with the zinc ion in the active site of CAs, making it a promising scaffold for developing isoform-selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 5-sulfamoylfuran-2-carboxylate exhibited potent inhibitory activity against tumor-associated CA isoforms, such as CA IX and XII, which are overexpressed in hypoxic cancer cells. These findings suggest its potential as a lead compound for anticancer therapies targeting tumor microenvironment acidosis.

In addition to its role in CA inhibition, Methyl 5-sulfamoylfuran-2-carboxylate has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this compound led to derivatives with significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. These results underscore its potential as a scaffold for developing novel antibiotics to address the growing challenge of antimicrobial resistance.

Another emerging application of Methyl 5-sulfamoylfuran-2-carboxylate is in the field of prodrug design. Its ester functionality allows for facile derivatization, enabling the development of prodrugs with improved pharmacokinetic properties. A 2024 study in European Journal of Pharmaceutical Sciences highlighted the use of this compound as a carrier for targeted drug delivery, particularly in the context of anti-inflammatory agents. The researchers demonstrated that conjugates of Methyl 5-sulfamoylfuran-2-carboxylate with nonsteroidal anti-inflammatory drugs (NSAIDs) exhibited enhanced tissue selectivity and reduced gastrointestinal toxicity compared to the parent drugs.

Recent synthetic advancements have also expanded the utility of Methyl 5-sulfamoylfuran-2-carboxylate in medicinal chemistry. A novel one-pot synthesis method reported in Organic Process Research & Development in 2023 significantly improved the yield and purity of this compound, making it more accessible for large-scale pharmaceutical applications. Furthermore, computational studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) models have provided insights into the structural determinants of its bioactivity, facilitating the rational design of more potent derivatives.

In conclusion, Methyl 5-sulfamoylfuran-2-carboxylate (CAS: 87299-63-6) represents a promising scaffold in chemical biology and pharmaceutical research, with demonstrated applications in enzyme inhibition, antimicrobial therapy, and prodrug development. The compound's versatility, coupled with recent synthetic and computational advancements, positions it as a valuable tool for addressing unmet medical needs. Future research directions may include further exploration of its mechanism of action, optimization of its pharmacological properties, and evaluation of its therapeutic potential in preclinical models.

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